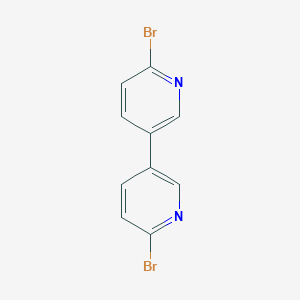

6,6'-Dibromo-3,3'bipiridina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,6’-Dibromo-3,3’-bipyridine is an organic compound with the molecular formula C10H6Br2N2. It is a derivative of bipyridine, where two bromine atoms are substituted at the 6 and 6’ positions of the bipyridine structure.

Aplicaciones Científicas De Investigación

6,6’-Dibromo-3,3’-bipyridine has numerous applications in scientific research:

Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are used in catalysis and materials science.

Organic Synthesis: It is a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mecanismo De Acción

Target of Action

Similar compounds such as 6,6′-dimethyl-2,2′-bipyridyl are known to form complexes with ions such as pd (ii), pt (ii), cu (ii), co (ii) and zn (ii) . These ions play crucial roles in various biochemical processes.

Mode of Action

It has been reported that the compound can undergo pd0/aui-mediated coupling with stannylcarbyne . This results in new carbynes functionalised on the carbyne carbon(s) with a bipyridyl group .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dibromo-3,3’-bipyridine typically involves the bromination of 3,3’-bipyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production methods for 6,6’-Dibromo-3,3’-bipyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity 6,6’-Dibromo-3,3’-bipyridine .

Análisis De Reacciones Químicas

Types of Reactions: 6,6’-Dibromo-3,3’-bipyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.

Coupling Reactions: It can participate in coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Coupling Reactions: Palladium or nickel catalysts in the presence of ligands like triphenylphosphine or 1,3-bis(diphenylphosphino)propane (dppp) under inert atmosphere conditions.

Major Products:

Substitution Products: Various substituted bipyridines depending on the nucleophile used.

Coupling Products: Extended bipyridine derivatives with additional functional groups or aromatic rings.

Comparación Con Compuestos Similares

2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar coordination properties but different substitution patterns.

4,4’-Bipyridine: Another bipyridine derivative with applications in supramolecular chemistry and materials science.

6,6’-Dimethyl-3,3’-bipyridine: Similar in structure but with methyl groups instead of bromine atoms, leading to different reactivity and applications.

Uniqueness: 6,6’-Dibromo-3,3’-bipyridine is unique due to the presence of bromine atoms, which provide sites for further functionalization and enable its use in a broader range of chemical reactions compared to its unsubstituted counterparts .

Actividad Biológica

6,6'-Dibromo-3,3'-bipyridine is a bipyridine derivative with significant potential in various biological and chemical applications. Its unique structure, characterized by two bromine atoms at the 6-position of the bipyridine framework, contributes to its reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its antibacterial properties, interactions with metal complexes, and potential therapeutic applications.

- Molecular Formula : C10H6Br2N2

- Molecular Weight : 313.98 g/mol

- CAS Number : 147496-14-8

- InChI Key : IJTQXCQPBVBRSV-UHFFFAOYSA-N

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 6,6'-dibromo-3,3'-bipyridine and its metal complexes. For instance, complexes formed with gold(III) and 2,2'-bipyridine derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.

Case Study: Gold(III) Complexes

A study investigated the antibacterial efficacy of gold(III) complexes containing bipyridine derivatives. The results indicated that these complexes exhibited significant activity against strains such as Staphylococcus aureus and Escherichia coli, with mechanisms involving disruption of bacterial cell membranes and biofilm formation inhibition .

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µM) |

|---|---|---|

| Staphylococcus aureus | 20.5 | 100 |

| Escherichia coli | 18.0 | 100 |

The mechanism by which 6,6'-dibromo-3,3'-bipyridine exerts its antibacterial effects appears to be linked to its ability to chelate metal ions, which are essential for bacterial growth and metabolism. The presence of bromine atoms enhances the ligand's ability to form stable complexes with metals, potentially leading to increased antimicrobial activity through metal ion deprivation from bacteria .

Interaction with Siderophores

Research has also shown that bipyridine derivatives can influence the activity of siderophores—molecules that bind iron in microbial systems. For example, when tested in iron-deficient media, 100 µM concentrations of bipyridine significantly enhanced the antibacterial potency of sideromycin against Acinetobacter baumannii, suggesting a synergistic effect that could be exploited for therapeutic purposes .

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-bromo-5-(6-bromopyridin-3-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N2/c11-9-3-1-7(5-13-9)8-2-4-10(12)14-6-8/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTQXCQPBVBRSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CN=C(C=C2)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423776 |

Source

|

| Record name | 6,6'-Dibromo-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147496-14-8 |

Source

|

| Record name | 6,6'-Dibromo-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.